Cas no 17680-04-5 (3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE)

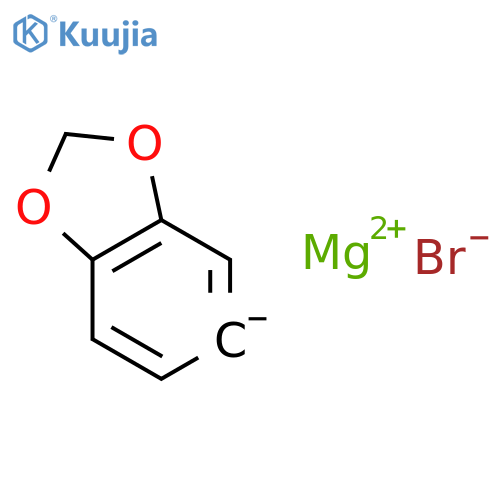

17680-04-5 structure

商品名:3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE

CAS番号:17680-04-5

MF:C7H5BrMgO2

メガワット:225.322401762009

MDL:MFCD01863705

CID:855123

PubChem ID:24873661

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 化学的及び物理的性質

名前と識別子

-

- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE

- magnesium,5H-1,3-benzodioxol-5-ide,bromide

- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene

- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0?M solution in THF

- piperonylmagnesium bromide

- THF (50:50), AcroSeal

- toluene=1

- 3,4-Methylenedioxyphenylmagnesium

- 3,4-(methylenedioxy)phenylmagnesium bromide solution

- 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF

- 3,4-(Methylenedioxy)phenylmagnesium bromide solution 1.0 M in THF: toluene (1:1)

- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE

- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF

- THF (50:50)

- 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROM , 1.0M SOLUTION IN TOLUENE/THF (50:50)

- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 1.0M solution in THF/toluene (1/1), J&KSeal

- 3,4-(Methylenedioxy)phenylMagnesiuM broMide, 0.8M solution in toluene/THF (50:50), AcroSeal

- AKOS015913146

- SCHEMBL281814

- 3,4-METHYLENEDIOXYPHENYLMAGNESIUM BROMIDE

- MFCD01863705

- 3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF

- 3.4-methylene dioxy-phenyl-magnesium bromide

- 3,4-(Methylenedioxy)phenylmagnesium bromide 0.5 M in Tetrahydrofuran

- benzo[d][1,3]dioxol-5-ylmagnesium bromide

- JFUHZUGUHBLMLB-UHFFFAOYSA-M

- 17680-04-5

- 1,3-Benzodioxol-5-ylmagnesium bromide, 0.5 M in THF

- 3,4-methylenedioxyphenyl magnesium bromide

- 1,3-benzodioxol-5-yl magnesium bromide

-

- MDL: MFCD01863705

- インチ: InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q;;+1/p-1

- InChIKey: JFUHZUGUHBLMLB-UHFFFAOYSA-M

- ほほえんだ: C1=C=C[C]2C(=C1)OCO2.[Br-].[Mg+]

計算された属性

- せいみつぶんしりょう: 223.93200

- どういたいしつりょう: 223.93233g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 221

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 18.5Ų

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.04 g/mL at 25 °C

- フラッシュポイント: 華氏温度:14°f< br / >摂氏度:-10°C< br / >

- すいようせい: It reacts with water.

- PSA: 18.46000

- LogP: 2.06110

- かんど: Air & Moisture Sensitive

- 濃度: 1.0 M in THF: toluene (1:1)

- ようかいせい: 未確定

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H304-H314-H335-H336-H351-H361d-H373

- 警告文: P210-P260-P280-P305+P351+P338-P370+P378-P403+P235

- 危険物輸送番号:UN 2924 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 63-11-14-19-34-37-40-48/20-65-67

- セキュリティの説明: S26

-

危険物標識:

- セキュリティ用語:S26-36/37/39-45-62

- リスク用語:R11

- 危険レベル:3

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB518384-500 ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF |

17680-04-5 | 500 ml |

€684.60 | 2023-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HM945-100ml |

3,4-(Methylenedioxy)phenylmagnesium bromide |

17680-04-5 | 1.0 M in THF: toluene (1:1),9dingseal | 100ml |

¥4620.0 | 2022-03-01 | |

| Fluorochem | 214183-100ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF |

17680-04-5 | 97% | 100ml |

£225.00 | 2022-03-01 | |

| Fluorochem | 214183-500ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M THF |

17680-04-5 | 97% | 500ml |

£576.00 | 2022-03-01 | |

| A2B Chem LLC | AE99136-100ml |

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE |

17680-04-5 | 100ml |

$522.00 | 2024-04-20 | ||

| abcr | AB332672-100 ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF; . |

17680-04-5 | 100 ml |

€227.00 | 2024-04-18 | ||

| abcr | AB518384-100 ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; . |

17680-04-5 | 100 ml |

€757.30 | 2024-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-226211-100 ml |

3,4-(Methylenedioxy)phenylmagnesium bromide solution, |

17680-04-5 | 100 ml |

¥1707.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 512931-100ML |

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE |

17680-04-5 | 1.0M in THF: toluene (1:1) | 100ML |

¥2082.28 | 2022-02-24 | |

| abcr | AB518384-50ml |

3,4-(Methylenedioxy)phenylmagnesium bromide, 0.5M in THF; . |

17680-04-5 | 50ml |

€463.70 | 2025-02-20 |

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE 関連文献

-

Masahiro Bohno,Hidetomo Imase,Noritaka Chida alkaloids from carbohydrates: total synthesis of (+)-vittatine. Masahiro Bohno Hidetomo Imase Noritaka Chida Chem. Commun. 2004 1086

-

Zhong Jin Nat. Prod. Rep. 2005 22 111

17680-04-5 (3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE) 関連製品

- 274-09-9(2H-1,3-benzodioxole)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17680-04-5)3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):275.0/449.0